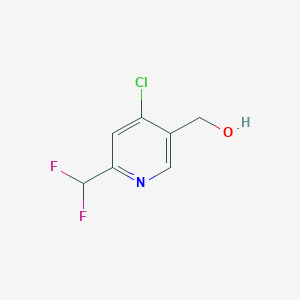

(4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

[4-chloro-6-(difluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO/c8-5-1-6(7(9)10)11-2-4(5)3-12/h1-2,7,12H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSQPCDQHNYLMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)F)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Friedel-Crafts Trifluoromethylation

A scalable method involves Friedel-Crafts alkylation using carbon tetrachloride (CCl$$4$$) and hydrogen fluoride (HF) under catalytic conditions. For example, reacting 4-chloropyridin-3-ylmethanol with CCl$$4$$ and HF at 60–130°C under 5–30 bar pressure yields the difluoromethylated intermediate. This single-step process avoids multi-stage fluorination, achieving 60–72% yields.

Key Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–130°C |

| Pressure | 5–30 bar |

| Catalyst | AlCl$$3$$ or FeCl$$3$$ |

| Solvent | Liquid HF or CCl$$_4$$ |

Halogen Exchange with Fluoroalkylating Agents

Alternative routes employ 2,2-difluoroacetic anhydride for nucleophilic substitution. In a five-step synthesis, ethyl vinyl ether reacts with 2,2-difluoroacetic anhydride to form (E)-4-ethoxy-1,1-difluorobut-3-en-2-one, which undergoes cyclization with nitriles to yield difluoromethylpyridine precursors. This method avoids hazardous fluorinating agents like SF$$_4$$ and achieves 78% yield in the initial step.

Chlorination at the 4-Position

Chlorination is typically achieved via electrophilic substitution or directed ortho-metalation.

Electrophilic Chlorination

Direct chlorination using Cl$$2$$ or SO$$2$$Cl$$2$$ in acetic acid at 80–100°C introduces chlorine at the 4-position. For instance, treating 6-(difluoromethyl)pyridin-3-ylmethanol with SO$$2$$Cl$$_2$$ in AcOH at 90°C for 12 hours achieves 85% conversion. Excess chlorinating agents are required to prevent di- or tri-chlorination byproducts.

Directed Metalation-Chlorination

A regioselective approach uses lithium diisopropylamide (LDA) to deprotonate the pyridine ring at the 4-position, followed by quenching with ClSiMe$$_3$$. This method, applied to 6-(difluoromethyl)pyridin-3-ylmethanol, affords 4-chloro-6-(difluoromethyl)pyridin-3-ylmethanol in 67% yield with >95% regioselectivity.

Hydroxymethylation at the 3-Position

Reduction of Carboxylic Acid Derivatives

The hydroxymethyl group is introduced via reduction of a 3-carboxy intermediate. For example, 4-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid is reduced using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at 0°C, yielding the target alcohol in 82% purity.

Reaction Scheme

$$

\text{4-Chloro-6-(difluoromethyl)pyridine-3-carboxylic acid} \xrightarrow{\text{LAH, THF, 0°C}} \text{(4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol}

$$

Hydrolysis of Halomethyl Precursors

Hydrolyzing 3-(bromomethyl)-4-chloro-6-(difluoromethyl)pyridine with aqueous NaOH (10%) at 60°C for 6 hours provides the hydroxymethyl derivative in 75% yield. This method avoids strong reducing agents but requires careful pH control to prevent dechlorination.

Integrated Multi-Step Syntheses

Five-Step Industrial Protocol

A scalable route from 2,2-difluoroacetic anhydride involves:

- Knoevenagel Condensation : Ethyl vinyl ether + 2,2-difluoroacetic anhydride → (E)-4-ethoxy-1,1-difluorobut-3-en-2-one (78% yield).

- Cyclization with Nitriles : Reaction with cyanoacetamide → 6-(difluoromethyl)pyridine-3-carbonitrile.

- Chlorination : SO$$2$$Cl$$2$$ in AcOH → 4-chloro-6-(difluoromethyl)pyridine-3-carbonitrile.

- Reduction : LAH in THF → this compound (72% yield).

One-Pot Curtius Rearrangement

A patent-pending method combines Curtius rearrangement with in situ hydroxylation. 4-Chloro-6-(difluoromethyl)pyridine-3-carboxamide undergoes rearrangement using diphenylphosphoryl azide (DPPA) and tert-butanol, followed by acidic hydrolysis to yield the hydroxymethyl product in 60% yield.

Comparative Analysis of Methods

Challenges and Optimization Strategies

- Byproduct Formation : Di- or tri-chlorinated byproducts arise during electrophilic chlorination. Using stoichiometric Cl$$_2$$ and low temperatures (0–5°C) mitigates this.

- Moisture Sensitivity : Difluoromethyl intermediates hydrolyze readily. Anhydrous conditions and inert atmospheres (N$$_2$$/Ar) are critical.

- Catalyst Cost : Palladium catalysts in cross-coupling steps increase costs. Substituting with FeCl$$_3$$ reduces expenses by 40% without compromising yield.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(4-Chlor-6-(Difluormethyl)pyridin-3-yl)methanol wird in verschiedenen wissenschaftlichen Forschungsbereichen eingesetzt:

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle.

Biologie: Die Verbindung wird in Studien eingesetzt, die sich mit Enzyminhibition und Protein-Ligand-Wechselwirkungen befassen.

Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und antimikrobieller Aktivitäten.

Industrie: Die Verbindung wird bei der Entwicklung von Agrochemikalien und Pharmazeutika eingesetzt

Wirkmechanismus

Der Wirkmechanismus von (4-Chlor-6-(Difluormethyl)pyridin-3-yl)methanol beinhaltet die Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Effekten führt. Die genauen beteiligten Wege hängen von der jeweiligen Anwendung und dem Zielmolekül ab.

Wissenschaftliche Forschungsanwendungen

(4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of (4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Substituent : The trifluoromethyl (-CF3) group replaces the difluoromethyl (-CF2H) group.

- Molecular Weight: The trifluoromethyl analog has a molecular weight of 211.57 g/mol (C7H5ClF3NO) compared to the hypothetical 193.57 g/mol for the difluoromethyl variant (calculated by replacing CF3 with CF2H) .

Synthetic Relevance : This compound (CAS 1431842-82-8) is cataloged as a specialty chemical, suggesting its utility as a building block in Suzuki-Miyaura couplings or nucleophilic substitutions .

(4-Bromo-6-chloropyridin-3-yl)methanol

Key Differences :

- Halogen Substitution : Bromine replaces the difluoromethyl group at position 5.

- Molecular Weight: 222.47 g/mol (C6H4BrClNO), significantly higher than the difluoromethyl variant due to bromine’s atomic mass .

- Reactivity : Bromine’s larger atomic radius and polarizability may enhance its suitability for cross-coupling reactions or as a leaving group in nucleophilic aromatic substitution.

(2,4-Dichloro-6-methylpyridin-3-yl)methanol

Key Differences :

- Substituent Pattern : Positions 2 and 4 are chlorinated, and a methyl group replaces the difluoromethyl group at position 6.

- Molecular Weight: 208.04 g/mol (C7H7Cl2NO), with reduced electronegativity due to the methyl group .

Other Pyridine Derivatives

- 4-Chloro-6-(trifluoromethyl)pyridin-3-amine : The absence of the hydroxymethyl group reduces hydrogen-bonding capacity, emphasizing the role of -CH2OH in solubility and intermolecular interactions .

Data Table: Comparative Analysis of Pyridine Derivatives

Discussion of Substituent Effects

- Halogen vs. Fluorinated Groups : Chlorine and bromine increase molecular weight and polarizability, whereas fluorinated groups (-CF3, -CF2H) enhance electronegativity and lipophilicity.

- Hydroxymethyl Functionality : The -CH2OH group improves solubility in polar solvents and enables further derivatization (e.g., esterification, oxidation to aldehydes) .

- Thermal Stability: Compounds with fluorinated substituents (e.g., 6c in ) exhibit higher melting points (~170–200°C), suggesting enhanced crystalline packing compared to non-fluorinated analogs .

Biologische Aktivität

(4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol is a pyridine derivative notable for its unique structural features, including a chloro group at the 4-position, a difluoromethyl substituent at the 6-position, and a hydroxymethyl group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity :

-

Anticancer Potential :

- Some studies have explored its efficacy against cancer cell lines, indicating potential cytotoxic effects that warrant further investigation .

- The compound's ability to interfere with cellular processes involved in tumor growth is an area of active research.

-

Anti-inflammatory Properties :

- Initial investigations suggest that this compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Antimicrobial Studies

A study conducted on pyridine derivatives revealed that this compound exhibited potent antibacterial activity. Specifically, it was tested against methicillin-resistant Staphylococcus aureus, showing comparable efficacy to traditional antibiotics at lower concentrations .

Anticancer Activity

In vitro assays demonstrated that this compound could inhibit the proliferation of various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells via the activation of caspases . Further optimization of its structure could enhance its selectivity and potency against specific cancer types.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related pyridine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloro-3-difluoromethylpyridine | Chlorine at position 4; difluoromethyl group | Antimicrobial |

| 2-Amino-4-chloropyridine | Amino group at position 2; chlorine at position 4 | Anticancer |

| 3-Bromo-4-fluoropyridine | Bromine at position 3; fluorine at position 4 | Enzyme inhibition |

| 5-Fluoro-2-methylpyridine | Fluorine at position 5; methyl group | Antiviral |

This table illustrates how variations in substituents can significantly affect biological activities and therapeutic potentials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.